

# ISTH0036: A Novel Antifibrotic Approach for Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of **ISTH0036** versus standard-of-care anti-VEGF therapies, focusing on the validation of its antifibrotic effects in neovascular age-related macular degeneration (nAMD).

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly. The current standard of care involves intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents, which are effective in reducing vascular leakage and preserving vision. However, a significant unmet need remains in addressing the fibrotic scarring that often develops in nAMD, leading to irreversible vision loss. **ISTH0036**, a novel antisense oligonucleotide, is being investigated as a first-in-class antifibrotic agent that directly targets the underlying fibrotic processes. This guide provides a comprehensive comparison of **ISTH0036** with current anti-VEGF therapies, supported by experimental data.

## Mechanism of Action: A New Paradigm in nAMD Treatment

Standard anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, function by inhibiting the VEGF-A protein, a key driver of angiogenesis and vascular permeability.[1][2] While effective in controlling the exudative aspects of nAMD, these therapies do not directly target the fibrotic pathways that contribute to scar formation.[3]

**ISTH0036** operates on a distinct and targeted mechanism. It is a locked nucleic acid-modified antisense oligonucleotide designed to selectively bind to and promote the degradation of the



messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF- $\beta$ 2).[4][5][6] TGF- $\beta$ 2 is a key cytokine that is upregulated in nAMD and plays a pivotal role in stimulating the production of extracellular matrix proteins, leading to the development of subretinal fibrosis.[4][7][8] By suppressing the production of TGF- $\beta$ 2, **ISTH0036** aims to directly inhibit the fibrotic cascade, a crucial aspect of the disease that is not addressed by current treatments.[8][9][10]

## Comparative Efficacy: Antifibrotic and Visual Outcomes

The Phase 2 BETTER trial provides the primary clinical evidence for the antifibrotic efficacy of **ISTH0036** in nAMD. The data from this trial, alongside representative data from pivotal trials of anti-VEGF therapies, are summarized below for comparison.

**Table 1: Comparison of Antifibrotic and Anatomical** 

**Outcomes** 

| Outcome Measure                                                  | ISTH0036 (BETTER Trial)                           | Standard of Care (Anti-<br>VEGF)                                                              |
|------------------------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Change in Hyperreflective<br>Material (HRM) Volume<br>(Fibrosis) | 70% reduction in ISTH0036-<br>treated eyes[4][11] | 75% increase in fellow eyes receiving standard of care[4] [11]                                |
| Mean Change in Central<br>Retinal Thickness (CRT)                | Reduction from 330μm to<br>290μm[9]               | Variable, with reductions of approximately 104µm to 182µm reported in various studies[11][12] |

**Table 2: Comparison of Visual Acuity Outcomes** 

| Outcome Measure                                           | ISTH0036 (BETTER Trial)                                                        | Standard of Care (Anti-<br>VEGF)                                                            |
|-----------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Mean Change in Best-<br>Corrected Visual Acuity<br>(BCVA) | Stabilization of BCVA (64<br>ETDRS letters at baseline and<br>end of study)[9] | Mean improvement of +3.1 to +8.4 ETDRS letters at 1 year in treatment-naïve patients[4] [6] |



The most striking finding from the BETTER trial is the significant reduction in HRM volume, a key biomarker for fibrosis, in eyes treated with **ISTH0036**. This contrasts sharply with the progression of fibrosis observed in the fellow eyes receiving standard anti-VEGF therapy. While anti-VEGF agents demonstrate robust effects on reducing CRT and improving or maintaining BCVA, their impact on the underlying fibrotic process is limited. **ISTH0036**'s ability to stabilize vision while actively reducing fibrotic tissue represents a significant potential advancement in the long-term management of nAMD.

# Experimental Protocols ISTH0036: The BETTER Trial (Phase 2)

- Study Design: An international, multicenter, open-label Phase 2 study.[9]
- Patient Population: The trial enrolled 43 patients with nAMD, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but had inactive disease.[9][11]
- Intervention: Patients received intravitreal injections of ISTH0036 every 8 weeks (Q8W).[11]
- Duration: The follow-up period for the study was 9 months.[11]
- Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and the volume of hyperreflective material (HRM) consistent with fibrosis, which was assessed volumetrically.[11]

## Standard of Care: Representative Anti-VEGF Trials (e.g., MARINA, ANCHOR, VIEW 1 & 2)

- Study Design: Typically, these are multicenter, randomized, double-masked, controlled clinical trials.
- Patient Population: Generally, these trials enroll treatment-naïve patients with nAMD.
- Intervention: Patients receive intravitreal injections of anti-VEGF agents (e.g., ranibizumab, aflibercept) at varying dosing intervals (e.g., monthly or every 8 weeks after a loading phase).



- Duration: Primary endpoints are often assessed at 1 and 2 years.
- Primary and Secondary Outcome Measures: The primary efficacy endpoint is typically the mean change in BCVA from baseline. Secondary endpoints often include the proportion of patients losing fewer than 15 letters of vision and changes in CRT.

### **Visualizing the Mechanism of Action**

To better understand the distinct therapeutic targets of **ISTH0036** and anti-VEGF agents, the following diagrams illustrate the relevant signaling pathways.



Click to download full resolution via product page

Caption: Mechanism of action of ISTH0036.





Click to download full resolution via product page

Caption: TGF-β2 signaling pathway in ocular fibrosis.



### Conclusion

**ISTH0036** represents a promising and novel therapeutic strategy for nAMD by directly targeting the pro-fibrotic cytokine TGF- $\beta$ 2. The results from the Phase 2 BETTER trial demonstrate its potential as a first-in-class antifibrotic agent, showing a significant reduction in fibrotic tissue, a key aspect of nAMD pathology not adequately addressed by current anti-VEGF therapies. While anti-VEGF treatments remain the cornerstone for managing the exudative components of nAMD and improving visual acuity, the antifibrotic effects of **ISTH0036** could offer a complementary and much-needed approach to preserving long-term vision by mitigating the detrimental effects of subretinal fibrosis. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the long-term safety and efficacy of **ISTH0036** and its role in the future treatment landscape of nAMD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. modernretina.com [modernretina.com]
- 2. Clinical Trial Efficacy & Results for wAMD | LUCENTIS® (ranibizumab) [lucentis.com]
- 3. 15 years of anti-VEGF treatment for nAMD: success or failure or something in between? -PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of bevacizumab step therapy for neovascular age-related macular degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-year Outcomes of Ranibizumab in Neovascular Age-related Macular Degeneration: Real Life Clinical Experience PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanisms of TGFβ-mediated EMT of retinal pigment epithelium in subretinal fibrosis of age-related macular degeneration [frontiersin.org]
- 9. journals.healio.com [journals.healio.com]



- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. 5-Year Outcomes with Anti-VEGF Treatment of Neovascular Age-related Macular Degeneration (AMD): The Comparison of AMD Treatments Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ophthalmology360.com [ophthalmology360.com]
- To cite this document: BenchChem. [ISTH0036: A Novel Antifibrotic Approach for Neovascular Age-Related Macular Degeneration]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12360519#validating-the-antifibrotic-effects-of-isth0036-in-namd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com